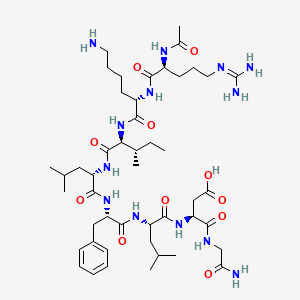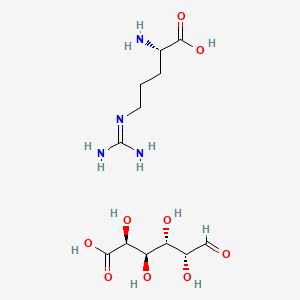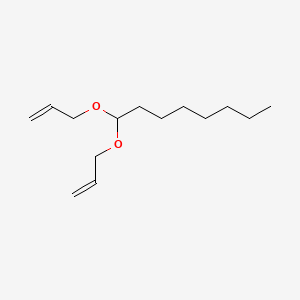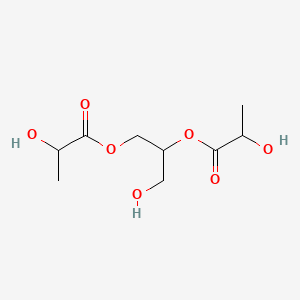
Silver metaborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver metaborate is a compound consisting of silver and metaborate ions It is a type of borate anion with the empirical formula BO₂⁻
准备方法
Synthetic Routes and Reaction Conditions: Silver metaborate can be synthesized through various methods. One common method involves the reaction of silver nitrate (AgNO₃) with sodium metaborate (NaBO₂) in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound and sodium nitrate as a byproduct.
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves mixing silver nitrate with sodium metaborate in large reactors, followed by filtration and purification to obtain the final product. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity.
化学反应分析
Types of Reactions: Silver metaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) in an aqueous solution.
Substitution: this compound can undergo substitution reactions with halides, resulting in the formation of silver halides and metaborate salts.
Major Products Formed:
Oxidation: The major product is silver oxide (Ag₂O).
Reduction: The major product is elemental silver (Ag).
Substitution: The major products are silver halides (e.g., AgCl, AgBr) and corresponding metaborate salts.
科学研究应用
Silver metaborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the reduction of organic compounds.
Biology: this compound is studied for its antimicrobial properties and potential use in disinfectants and antimicrobial coatings.
Medicine: Research is ongoing to explore its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: It is used in the production of silver nanoparticles, which have applications in electronics, catalysis, and materials science.
作用机制
The mechanism of action of silver metaborate involves the release of silver ions (Ag⁺), which interact with microbial cells. The silver ions can penetrate the cell membrane, leading to the disruption of cellular functions and ultimately cell death. This antimicrobial action is attributed to the interaction of silver ions with thiol groups in proteins and enzymes, leading to their inactivation.
相似化合物的比较
Sodium Metaborate (NaBO₂): Similar in structure but lacks the antimicrobial properties of silver metaborate.
Calcium Metaborate (Ca(BO₂)₂): Used in different industrial applications but does not have the same catalytic properties as this compound.
Lithium Metaborate (LiBO₂): Commonly used in analytical chemistry for sample preparation but does not exhibit the same level of reactivity as this compound.
Uniqueness: this compound is unique due to its combination of borate and silver ions, which impart both catalytic and antimicrobial properties. This makes it a versatile compound with applications across multiple fields.
属性
CAS 编号 |
13465-88-8 |
|---|---|
分子式 |
AgBO2 |
分子量 |
150.68 g/mol |
IUPAC 名称 |
silver;oxido(oxo)borane |
InChI |
InChI=1S/Ag.BO2/c;2-1-3/q+1;-1 |
InChI 键 |
LGXHAKXISCHJPE-UHFFFAOYSA-N |
规范 SMILES |
B(=O)[O-].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


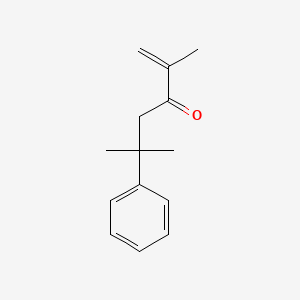
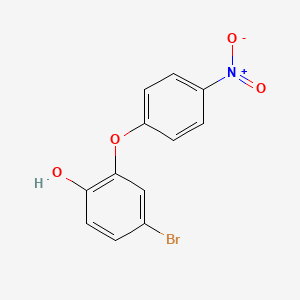
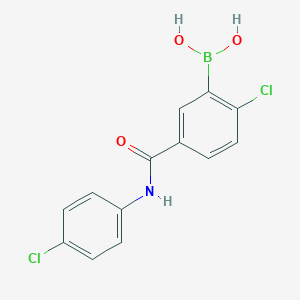

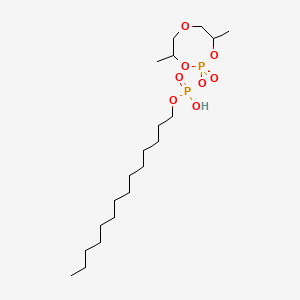

![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
